molecular formula C15H14O3S B12417918 2-(Benzhydrylsulfinyl)acetic acid-d5

2-(Benzhydrylsulfinyl)acetic acid-d5

Cat. No.: B12417918
M. Wt: 279.37 g/mol
InChI Key: QARQPIWTMBRJFX-DYVTXVBDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzhydrylsulfinyl)acetic acid-d5 typically involves the incorporation of deuterium into the parent compound, 2-(Benzhydrylsulfinyl)acetic acid. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and scale of production .

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydrylsulfinyl)acetic acid-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

2-(Benzhydrylsulfinyl)acetic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzhydrylsulfinyl)acetic acid-d5 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzhydrylsulfinyl)acetic acid: The non-deuterated parent compound.

    Deuterated analogs of other sulfinyl acetic acids: Compounds with similar structures but different substituents or deuterium labeling.

Uniqueness

2-(Benzhydrylsulfinyl)acetic acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it particularly valuable in studies requiring detailed analysis of chemical and biological processes .

Properties

Molecular Formula

C15H14O3S

Molecular Weight

279.37 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D

InChI Key

QARQPIWTMBRJFX-DYVTXVBDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Origin of Product

United States

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